molecular formula C17H14ClNO2S B5599292 3-chloro-N-(3-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(3-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B5599292
M. Wt: 331.8 g/mol
InChI Key: IQZMSIVFMOZMGW-UHFFFAOYSA-N
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Description

3-chloro-N-(3-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives, including compounds structurally similar to 3-chloro-N-(3-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide, have been studied for their biological activities. For instance, two biologically active thiophene-3-carboxamide derivatives were reported to exhibit antibacterial and antifungal properties. The molecular structure of these compounds was characterized by intermolecular C-H...O hydrogen bonds and intramolecular N-H...N hydrogen bonds, which contribute to their biological activity by locking the molecular conformation and reducing conformational flexibility (Vasu et al., 2005).

Anti-Inflammatory Agents

Research has also focused on the anti-inflammatory potential of molecules with similar structural features. For example, 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide was synthesized as part of a program targeting novel molecules for potential anti-inflammatory applications, based on the activity of structurally related compounds (Gerard P. Moloney, 2000).

Synthesis and Characterization

The synthesis and structural characterization of related compounds provide insights into the chemical properties that may influence their biological activities. For instance, the synthesis of substituted benzo[b]thiophenes through acid-catalyzed cyclization has been described, offering a method for creating diverse derivatives with potential scientific applications (Patrick A. Pié and L. Marnett, 1988).

Molecular Structure and Antioxidant Activity

The molecular structure and antioxidant activity of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were analyzed, indicating the potential for similar compounds to exhibit antioxidant properties. This study utilized X-ray diffraction, IR spectroscopy, and DFT calculations to investigate the compound's structure and activity (S. Demir et al., 2015).

Corrosion Inhibition

Some organic compounds, including thiophene derivatives, have been studied for their ability to inhibit corrosion in metal surfaces, indicating a potential application of this compound in materials science (O. Khalifa and S. M. Abdallah, 2011).

Properties

IUPAC Name

3-chloro-N-(3-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c1-10-6-7-13-14(8-10)22-16(15(13)18)17(20)19-11-4-3-5-12(9-11)21-2/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZMSIVFMOZMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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